molecular formula C15H23N3O2 B14999235 N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2-methylpropanamide

N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2-methylpropanamide

Cat. No.: B14999235
M. Wt: 277.36 g/mol
InChI Key: UKUBCUKNNAKJJO-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylpropanamide with an appropriate isocyanate to introduce the carbamoyl group. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-METHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-N-(6-NITRO-3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE: Known for its use in pharmaceutical applications.

    2-METHYL-N-(4-NITRO-3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE:

Uniqueness

2-METHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

2-methyl-N-[2-methyl-6-(propan-2-ylcarbamoylamino)phenyl]propanamide

InChI

InChI=1S/C15H23N3O2/c1-9(2)14(19)18-13-11(5)7-6-8-12(13)17-15(20)16-10(3)4/h6-10H,1-5H3,(H,18,19)(H2,16,17,20)

InChI Key

UKUBCUKNNAKJJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)C)NC(=O)C(C)C

Origin of Product

United States

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